molecular formula C8H5F3INO3 B11792386 Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11792386
M. Wt: 347.03 g/mol
InChI Key: PYGDNKGVXLLMDD-UHFFFAOYSA-N
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Description

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS 1706436-72-7) is a high-purity chemical compound offered as a molecular building block for scientific research and development. With a molecular formula of C8H5F3INO3 and a molecular weight of 347.03 g/mol, this methyl ester derivative features a reactive iodo substituent and a metabolically stable trifluoromethyl group on its dihydropyridine core . This specific structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical testing. The 2-oxo-1,6-dihydropyridine scaffold is of significant interest in medicinal chemistry. Research into similar 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives has shown potential for the development of therapeutics for a range of metabolic conditions . Compounds within this class have been investigated as agonists for specific targets, such as the G-protein coupled bile acid receptor 1 (GPBAR1), indicating potential applications in researching metabolic diseases, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia . The presence of both iodine and the trifluoromethyl group on this scaffold allows researchers to explore structure-activity relationships and fine-tune the properties of lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety procedures should be followed. Researchers can inquire for detailed specifications, certificates of analysis, and custom synthesis options.

Properties

Molecular Formula

C8H5F3INO3

Molecular Weight

347.03 g/mol

IUPAC Name

methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H5F3INO3/c1-16-7(15)3-2-4(12)6(14)13-5(3)8(9,10)11/h2H,1H3,(H,13,14)

InChI Key

PYGDNKGVXLLMDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C(=C1)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Alkylation of Pyridinones

A foundational approach involves alkylation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. For example, methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (precursor) is synthesized via base-mediated alkylation of 6-hydroxynicotinic acid with methyl iodide. In a typical procedure:

  • 6-Hydroxynicotinic acid (33.79 mmol) reacts with methyl iodide (134.93 mmol) in methanol using sodium hydride (67.50 mmol) at 60°C for 30 minutes.

  • Acidification with HCl yields the methyl ester (69% yield, LRMS: m/z 154 [M+H]⁺).

This intermediate serves as the scaffold for subsequent iodination and trifluoromethylation.

Copper-Catalyzed Trifluoromethylation

Introducing the trifluoromethyl group at position 2 is achieved via copper-mediated cross-coupling. A modified Ullmann reaction using CuCN or CuI catalysts enables substitution at the pyridinone’s C2 position:

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate (1.893 mmol) reacts with CuCN (1.2 equiv) in DMF at 160°C for 12 hours.

  • Purification by silica gel chromatography (40% ethyl acetate/hexane) yields the trifluoromethyl analog (72% yield).

Key parameters :

  • Temperature: 160°C (prevents decomposition of Cu intermediates).

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance Cu catalyst activity.

Regioselective Iodination Strategies

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

Iodination at position 5 is performed under electrophilic conditions. NIS in trifluoroacetic acid (TFA) selectively substitutes hydrogen at the electron-rich C5 position:

  • Methyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (1 mmol) reacts with NIS (1.5 mmol) in TFA at room temperature for 24 hours.

  • Column chromatography (light petroleum/ethyl acetate, 20:1) isolates the iodo product (48–53% yield).

Mechanistic insight :

  • TFA protonates the pyridinone oxygen, activating the ring for electrophilic attack.

  • NIS generates I⁺, which targets the para position relative to the ester group.

Directing Group-Assisted Metalation

Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables precise iodination:

  • The pyridinone’s C3 ester acts as a directing group.

  • LDA (2.2 equiv) deprotonates C5, followed by quenching with I₂ to install iodine (yield: 65–70%).

Advantage : Minimizes polyiodination by leveraging steric and electronic effects.

Sequential Functionalization Pathways

Route 1: Esterification → Trifluoromethylation → Iodination

  • Esterification : 6-Hydroxynicotinic acid → methyl ester (69% yield).

  • Trifluoromethylation : CuCN-mediated substitution (72% yield).

  • Iodination : NIS in TFA (48–53% yield).
    Overall yield : ~25–27%.

Route 2: Iodination → Trifluoromethylation → Esterification

  • Iodination : 6-Oxo-1,6-dihydropyridine-3-carboxylic acid with NIS (55% yield).

  • Trifluoromethylation : CF₃Cu generated from TMSCF₃ and CuI (60% yield).

  • Esterification : Thionyl chloride/MeOH (85% yield).
    Overall yield : ~28–30%.

Comparative Analysis of Methods

ParameterRoute 1Route 2
Overall Yield 25–27%28–30%
Key Step CuCN-mediated CF₃ insertionCF₃Cu coupling
Purification Column chromatographyRecrystallization
Scalability Moderate (gram-scale)High (multi-gram)

Trade-offs :

  • Route 1 avoids harsh iodination conditions early but requires high-temperature Cu reactions.

  • Route 2 offers better scalability but risks ester group hydrolysis during trifluoromethylation.

Challenges and Optimization

Side Reactions

  • Ester Hydrolysis : Minimized using anhydrous conditions and non-nucleophilic bases (e.g., K₂CO₃).

  • Polyhalogenation : Controlled by stoichiometric NIS and low temperatures (0–5°C).

Catalyst Selection

  • CuCN vs. CF₃Cu : CuCN offers higher yields for electron-deficient substrates, while CF₃Cu is milder for sterically hindered systems .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 5 serves as an excellent leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for introducing diverse substituents:

Nucleophile Conditions Product Yield Key Observations
Amines (e.g., NH₃)DMF, 80°C, 12 h5-Amino derivative68–75%Steric hindrance from the trifluoromethyl group reduces reaction rates
Alkoxides (e.g., NaOMe)THF, reflux, 6 h5-Methoxy derivative55–60%Requires anhydrous conditions to avoid ester hydrolysis
Thiols (e.g., PhSH)K₂CO₃, DMSO, 60°C5-Phenylthio derivative72%Enhanced nucleophilicity of thiols improves efficiency

Mechanistically, the reaction proceeds via an SₙAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing trifluoromethyl and carbonyl groups, which activate the ring toward nucleophilic attack.

Cross-Coupling Reactions

The iodo group participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon bonds:

Suzuki-Miyaura Coupling

Aryl Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-Phenyl derivative82%
4-CF₃-phenylboronic acidPdCl₂(dppf), CsF, DME5-(4-Trifluoromethylphenyl) derivative75%

These reactions proceed under mild conditions (60–80°C) and tolerate a range of functional groups on the boronic acid .

Heck Reaction

Alkenes such as styrene react via Pd-catalyzed coupling to yield 5-alkenyl derivatives (60–65% yield).

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield
1 M HCl, reflux, 8 hCarboxylic acid90%
2 M NaOH, EtOH/H₂O, RTCarboxylate salt85%

The carboxylic acid derivative serves as a precursor for amide or acyl chloride synthesis.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the meta position relative to itself. Notable reactions include:

Electrophile Conditions Product Yield
Nitration (HNO₃/H₂SO₄)0°C, 2 h4-Nitro derivative45%
Sulfonation (SO₃/H₂SO₄)60°C, 4 h4-Sulfo derivative38%

The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, requiring harsh conditions.

Reductive Dehalogenation

Catalytic hydrogenation removes the iodine atom:

Conditions Product Yield
H₂ (1 atm), Pd/C, EtOH5-Deiodo derivative88%

This reaction provides access to the unsubstituted dihydropyridine core for further functionalization.

Cyclocondensation Reactions

The compound participates in heterocycle formation. For example, reaction with hydrazine yields pyridopyrazole derivatives:

Reagent Conditions Product Yield
Hydrazine hydrateEtOH, reflux, 6 hPyridopyrazole70%

The reaction involves nucleophilic attack at the carbonyl group, followed by cyclization.

Key Mechanistic Insights

  • Steric Effects : The trifluoromethyl group at position 2 creates steric hindrance, slowing reactions at adjacent positions.

  • Electronic Effects : The electron-withdrawing trifluoromethyl and carbonyl groups activate the ring for nucleophilic substitution but deactivate it for electrophilic substitution.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate exhibits promising anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer models. For instance, a study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent against malignancies .

Mechanism of Action
The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. It has been shown to downregulate anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.

Case Study: Breast Cancer
In vivo studies reported a 40% reduction in tumor volume when treated with this compound compared to control groups. Further analysis revealed alterations in protein expression profiles linked to apoptosis and cell cycle regulation .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its efficacy against resistant strains makes it a candidate for further development as an antibiotic agent. Studies have shown that it disrupts bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This could position the compound as a potential treatment for inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of trifluoromethyl groups enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Key Properties Biological Activity/Applications References
Methyl 5-bromo-6-oxo-2-methyl-1,6-dihydropyridine-3-carboxylate Bromine Lower molecular weight than iodine analog; higher reactivity in SN2 reactions Not reported
Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxylate Chlorine Enhanced lipophilicity due to benzyl group; potential for aromatic interactions Not reported
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate Cyano Electron-withdrawing cyano group may stabilize the ring; thioxo group alters redox properties Cardiotonic activity (weak)
Target Compound Iodine High polarizability; potential for halogen bonding and catalytic applications Pending further studies N/A

Key Observations :

  • Iodine vs. Bromine/Chlorine : The iodine atom’s larger size enhances polarizability, favoring halogen bonding in crystal packing . This property is absent in bromine/chlorine analogs, which are smaller and less polarizable.
  • Cyano vs.

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Key Properties References
Ethyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate Difluoromethyl Reduced electron-withdrawing effect compared to trifluoromethyl; lower metabolic stability
Methyl 6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylate Trifluoromethyl + benzyl Benzyl group introduces steric bulk; enhances lipophilicity and π-π stacking
Target Compound Trifluoromethyl Strong electron-withdrawing effect; improves resistance to oxidative degradation

Key Observations :

  • Trifluoromethyl vs.
  • Benzyl-Substituted Analogs : The benzyl group (e.g., in ) increases molecular weight and steric hindrance, which may reduce solubility but improve target binding specificity .

Physicochemical and Crystallographic Comparisons

Melting Points and Solubility

  • Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (): Melting point 128–130°C; partial saturation of the ring reduces planarity, lowering melting point compared to dihydropyridines .
  • Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (): Aromatic phenyl group increases melting point (~150–160°C inferred) due to enhanced π-π interactions .
  • Target Compound : Expected higher melting point than due to iodine’s polarizability and trifluoromethyl’s rigidity.

Crystallographic Insights

  • Hydrogen bonding patterns in analogs (e.g., ) show bifurcated C–H···O interactions along the c-axis. The iodine substituent in the target compound may introduce halogen bonding (C–I···O/N), altering crystal packing .
  • SHELX refinement tools () are widely used for such analyses, ensuring accurate structural validation .

Biological Activity

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Molecular Formula: C10H7F3I N O3
Molecular Weight: 394.07 g/mol
CAS Number: 1150560-54-5

The compound features a dihydropyridine core with an iodine and trifluoromethyl substitution, which may contribute to its biological activity. The presence of these halogen substituents often enhances lipophilicity and alters the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of iodine and trifluoromethyl groups into the dihydropyridine framework. The detailed synthetic routes are often proprietary or found in specialized chemical literature.

Anticancer Properties

Research indicates that compounds with similar structures to Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine derivatives exhibit promising anticancer activities. For instance, studies on related dihydropyridine compounds have shown their ability to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) .

Case Study:
In vitro studies demonstrated that methylated analogs of dihydropyridines can selectively target melanoma cells, triggering ROS production that leads to cell death while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Cardiovascular Effects

Dihydropyridine derivatives are well-known calcium channel blockers, which can influence cardiovascular functions. While specific studies on Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine have not been extensively published, the general class has been shown to reduce hypertension and improve heart function by inhibiting calcium influx into cardiac and smooth muscle cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine is essential for optimizing its biological activity. Variations in substituents can significantly affect potency and selectivity against various biological targets.

Substituent Effect on Activity
IodineEnhances lipophilicity; potential for increased bioactivity
TrifluoromethylIncreases metabolic stability; alters receptor binding
Carbonyl GroupContributes to the reactivity and interaction with biological targets

Pharmacokinetics

Preliminary pharmacokinetic assessments suggest that modifications in the molecular structure can improve absorption and bioavailability. The trifluoromethyl group is known to enhance metabolic stability, which is critical for maintaining therapeutic levels in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate?

  • Methodological Answer : A common approach involves nucleophilic substitution or halogenation. For example, methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate analogs are synthesized via alkylation using K2CO3 and methyl iodide in DMF . Adapting this, the iodo derivative could be prepared by substituting bromide with iodide using NaI or CuI catalysts under mild conditions. Solvent choice (e.g., DMF or DMSO) and temperature control (0–25°C) are critical to avoid decomposition of the trifluoromethyl group .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., m/z values) and purity (retention time analysis) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methyl ester (δ ~3.8 ppm), trifluoromethyl group (δ ~120–125 ppm in <sup>19</sup>F NMR), and iodinated aromatic protons (δ ~8.2–8.5 ppm) .
  • XRD : For crystallographic validation, SHELX or ORTEP-III can resolve the dihydropyridine ring conformation and iodine positioning .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The iodine substituent increases sensitivity to light and humidity. Store under inert gas (N2 or Ar) at −20°C in amber vials. Monitor degradation via TLC (10% MeOH/DCM) or UPLC-MS . Avoid prolonged exposure to basic conditions, which may hydrolyze the ester group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the dihydropyridine ring via inductive effects, altering tautomeric equilibria (e.g., keto-enol forms). Computational studies (DFT/B3LYP) can quantify charge distribution, while Hammett constants (σm ≈ 0.43) predict reactivity in electrophilic substitutions . Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki couplings or nucleophilic additions .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

  • Methodological Answer : The iodine atom’s large size may cause disorder in XRD data. Strategies include:

  • Low-temperature crystallography (100 K) to reduce thermal motion.
  • High-resolution data collection (synchrotron radiation) for improved electron density maps.
  • SHELXL refinement with anisotropic displacement parameters for iodine .
    • Example: In related iodinated dihydropyridines, hydrogen bonding (e.g., C=O∙∙∙H-N) stabilizes the lattice, as analyzed via graph-set notation (e.g., S(6) motifs) .

Q. How can tautomerism in the dihydropyridine ring affect spectroscopic and biological data interpretation?

  • Methodological Answer : The 1,6-dihydropyridine ring exists in equilibrium between 6-oxo and 1-hydroxy tautomers. Techniques to characterize this include:

  • Dynamic NMR : Detect exchange broadening in <sup>1</sup>H spectra at variable temperatures.
  • IR spectroscopy : Distinct C=O (1640–1680 cm<sup>−1</sup>) and O-H (3200–3400 cm<sup>−1</sup>) stretches .
  • XRD : Resolve dominant tautomeric forms in the solid state .
    • Note : Tautomeric ratios can bias biological assays (e.g., binding affinity), so control pH and solvent polarity during experiments .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for halogenated dihydropyridine derivatives: How to address them?

  • Analysis : reports 87% yield for a bromo analog using K2CO3/DMF, while iodinations often yield less (<60%) due to steric hindrance.
  • Resolution : Optimize by:

  • Using polar aprotic solvents (e.g., DMSO) to enhance iodide nucleophilicity.
  • Adding catalytic Pd(PPh3)4 for Ullmann-type couplings .

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